2-Chloro-5-(2,5-dihydrofuran-2-yl)pyrimidine
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Overview
Description
2-Chloro-5-(2,5-dihydrofuran-2-yl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a chlorine atom at the 2-position and a 2,5-dihydrofuran ring at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,5-dihydrofuran-2-yl)pyrimidine can be achieved through several methods. One common approach involves the reaction of 2-chloropyrimidine with 2,5-dihydrofuran under specific conditions. The reaction typically requires a catalyst, such as a palladium complex, and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include elevated temperatures and the use of a suitable solvent, such as dimethylformamide or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2,5-dihydrofuran-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The dihydrofuran ring can undergo oxidation to form furan derivatives or reduction to form tetrahydrofuran derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate, and ligands, such as triphenylphosphine, are used under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include furan or tetrahydrofuran derivatives.
Cross-Coupling Reactions: Products include biaryl or diaryl compounds with extended conjugation.
Scientific Research Applications
2-Chloro-5-(2,5-dihydrofuran-2-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer drugs.
Materials Science: It is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: The compound serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,5-dihydrofuran-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to therapeutic effects. In catalysis, the compound can coordinate with metal centers, facilitating the activation of substrates and promoting catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: Lacks the dihydrofuran ring and has different reactivity and applications.
5-(2,5-Dihydrofuran-2-yl)pyrimidine:
2-Chloro-5-(furan-2-yl)pyrimidine: Contains a fully aromatic furan ring, leading to different electronic properties and reactivity.
Uniqueness
2-Chloro-5-(2,5-dihydrofuran-2-yl)pyrimidine is unique due to the presence of both the chlorine atom and the dihydrofuran ring.
Properties
Molecular Formula |
C8H7ClN2O |
---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
2-chloro-5-(2,5-dihydrofuran-2-yl)pyrimidine |
InChI |
InChI=1S/C8H7ClN2O/c9-8-10-4-6(5-11-8)7-2-1-3-12-7/h1-2,4-5,7H,3H2 |
InChI Key |
WBZYDGADJUXTMO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(O1)C2=CN=C(N=C2)Cl |
Origin of Product |
United States |
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